molecular formula C18H21NO2 B2379092 N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide CAS No. 2034380-17-9

N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide

Cat. No. B2379092
CAS RN: 2034380-17-9
M. Wt: 283.371
InChI Key: FDJYYFCEVYDJSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide” is complex. It contains a benzofuran moiety, a propan-2-yl group, and a cyclohex-3-enecarboxamide group . The exact arrangement of these groups in the molecule would require more detailed structural analysis.

Scientific Research Applications

Synthesis and Chemical Transformations

N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide is involved in various synthetic pathways and chemical transformations. For instance, it serves as a precursor in the synthesis of tetrahydrobenzofuran derivatives. These derivatives are obtained through oxidation reactions, showcasing the compound's utility in creating structurally complex molecules with potential biological activity. The work by A. Levai et al. (2002) demonstrates this by converting N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides into N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides, highlighting its role in generating novel benzofuran scaffolds Levai et al., 2002.

Photopolymerization and Material Science Applications

In material science, the compound finds applications in the photopolymerization of self-assembled structures. M. Masuda et al. (2003) explored the photopolymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane, using UV light. This process results in polymers with unique properties, indicative of the compound's role in developing new materials through innovative polymerization techniques Masuda et al., 2003.

Cyclization Reactions and Heterocyclic Chemistry

The compound is also instrumental in cyclization reactions, contributing to the field of heterocyclic chemistry. Cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines by S. A. Kazaryants et al. (2011) exemplifies its utility in synthesizing heterocycles, essential for pharmaceutical development Kazaryants et al., 2011.

Antimycobacterial Activity

Beyond synthesis and material science, derivatives of this compound exhibit biological activity. A study by P. Sanna et al. (2002) synthesized derivatives with modest growth inhibition against Mycobacterium tuberculosis, pointing towards the compound's potential as a lead for developing new antimycobacterial agents Sanna et al., 2002.

Mechanism of Action

The mechanism of action of “N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide” is not well understood at this time. More research is needed to elucidate its biological activity and potential therapeutic effects .

Safety and Hazards

The safety and hazards associated with “N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide” are not well documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(19-18(20)14-7-3-2-4-8-14)11-16-12-15-9-5-6-10-17(15)21-16/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJYYFCEVYDJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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